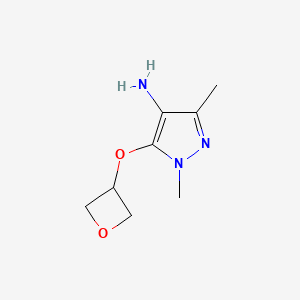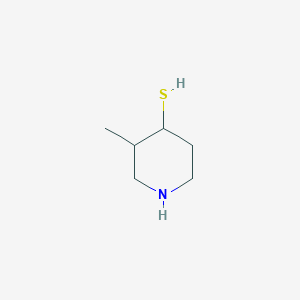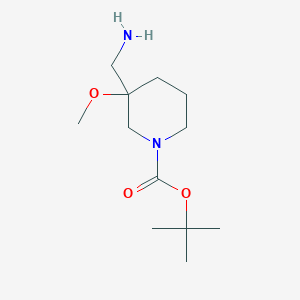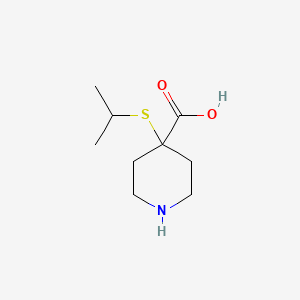
4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonipecotic acid is a heterocyclic compound with the chemical formula C6H11NO2. It consists of a piperidine ring with a carboxylic acid moiety in the iso position, making it an isomer of piperidinecarboxylic acid . The compound’s structure is shown below:
Isonipecotic acid(4-(Propan-2-ylsulfanyl)piperidine-4-carboxylic acid)
!Isonipecotic acid
Vorbereitungsmethoden
Synthetic Routes:: Isonipecotic acid can be synthesized through various routes. One common method involves the reaction of piperidine with chloroacetic acid or its derivatives. The carboxylic acid group is introduced during this process.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific details on industrial-scale production are not widely available.
Analyse Chemischer Reaktionen
Reactions:: Isonipecotic acid can participate in several chemical reactions, including:
Oxidation: Oxidation of the sulfanyl (sulfur) group.
Reduction: Reduction of the carboxylic acid group.
Substitution: Substitution reactions at the piperidine nitrogen or carboxylic acid carbon.
Oxidation: Common oxidants include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isonipecotic acid finds applications in:
Neuroscience: As a GABA receptor partial agonist, it affects neurotransmission.
Medicine: Its sedative properties make it relevant for therapeutic use.
Chemical Research: It serves as a building block for other compounds.
Wirkmechanismus
Isonipecotic acid’s mechanism of action involves binding to GABAA receptors, modulating inhibitory neurotransmission. It may enhance the effects of GABA, leading to sedation.
Vergleich Mit ähnlichen Verbindungen
Isonipecotic acid’s uniqueness lies in its piperidine ring and carboxylic acid combination. Similar compounds include piperidinecarboxylic acid and related derivatives.
Remember that safety precautions should be taken when handling isonipecotic acid, as it is considered hazardous . Always consult reliable sources and experts for specific applications and safety guidelines.
Eigenschaften
Molekularformel |
C9H17NO2S |
|---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
4-propan-2-ylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO2S/c1-7(2)13-9(8(11)12)3-5-10-6-4-9/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
HAPLKAPMVOZWFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1(CCNCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
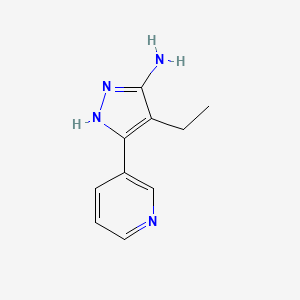
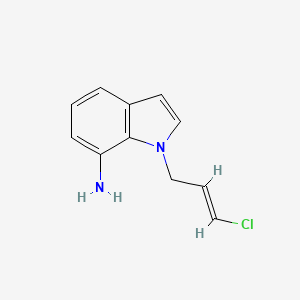
![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)

![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B13083322.png)
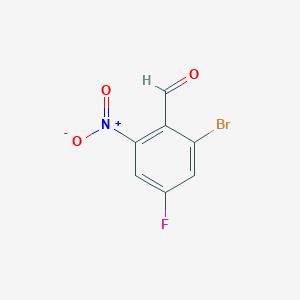
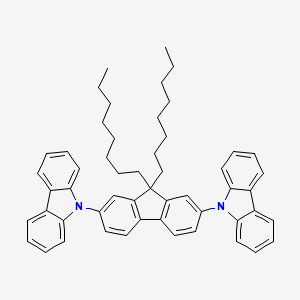
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
